Palmitoyl sarcosine
Overview
Description
Palmitoyl sarcosine is a fatty acyl sarcosine, which is an amide composed of a fatty acyl residue and sarcosine. It is commonly used in cosmetics as a hair conditioning agent and surfactant due to its ability to cleanse and condition hair .
Mechanism of Action
Target of Action
Palmitoyl sarcosine, a derivative of the amino acid sarcosine, primarily targets cysteine residues within many eukaryotic proteins . These proteins are involved in a variety of biological processes, including immune function . The attachment of palmitoyl groups to these proteins can alter their membrane affinity, changing their subcellular localization, stability, and protein-protein interactions .
Mode of Action
This compound interacts with its targets through a process known as protein S-palmitoylation . This is a covalent and reversible lipid modification that specifically targets cysteine residues within many eukaryotic proteins . The process is catalyzed by palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs), which add and remove palmitate, respectively . This dynamic palmitoylation allows for rapid regulation of the function of many cellular proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein function regulation . Palmitoylation significantly regulates protein function in a variety of biological processes . For instance, it plays crucial roles in immune function, especially in partitioning immune signaling proteins to the membrane as well as to lipid rafts .
Pharmacokinetics
The reversible nature of protein palmitoylation suggests that the compound may be rapidly metabolized and its effects could be transient .
Result of Action
The result of this compound’s action is the alteration of the localization, stability, and function of target proteins . By modifying the membrane affinity of these proteins, this compound can change their subcellular localization and protein-protein interactions . This can significantly regulate protein function in various biological processes .
Biochemical Analysis
Biochemical Properties
This is a widespread lipid modification where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .
Cellular Effects
Palmitoyl sarcosine influences cell function by modulating protein activity and localization. It has been associated with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in the regulation of protein palmitoylation, a process that plays a crucial role in various biological systems .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in protein palmitoylation. It forms a thioester bond with cysteine residues on proteins, altering their hydrophobicity and influencing their function and localization . This modification can affect protein-protein interactions, enzyme activity, and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to modulate the levels of protein palmitoylation, influencing cellular processes over time . More specific studies on the temporal effects of this compound, including its stability and degradation, are needed.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds such as sarcosine have been studied. For instance, sarcosine has been shown to have dosage-dependent effects in animal models of conditions like schizophrenia .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein palmitoylation . . The metabolic effects of this compound could also include impacts on metabolic flux or metabolite levels, although specific studies are needed.
Transport and Distribution
This compound, like other lipid molecules, is likely transported and distributed within cells and tissues through various mechanisms. One key mechanism is through its role in protein palmitoylation, which can influence the localization and accumulation of proteins within cells .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its role in protein palmitoylation. This process can direct proteins to specific compartments or organelles within the cell . Specific studies on the subcellular localization of this compound are needed.
Preparation Methods
Palmitoyl sarcosine is synthesized through the condensation of sarcosine with palmitic acid. The reaction typically involves the use of sodium sarcosine and palmitic acid chloride . The process can be summarized as follows:
Condensation Reaction: Sodium sarcosine reacts with palmitic acid chloride to form this compound.
Neutralization: The resulting product can be neutralized to form sodium palmitoyl sarcosinate if desired.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Palmitoyl sarcosine undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, potentially leading to the formation of N-nitrososarcosine.
Reduction: Reduction reactions can modify the fatty acyl chain, altering the compound’s properties.
Substitution: Substitution reactions can occur at the amide or fatty acyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Palmitoyl sarcosine has various scientific research applications:
Chemistry: It is used as a surfactant in various chemical formulations.
Medicine: Research has explored its potential in cancer therapy by targeting palmitoylation pathways.
Industry: It is widely used in the cosmetic industry for its conditioning and cleansing properties.
Comparison with Similar Compounds
Palmitoyl sarcosine is similar to other fatty acyl sarcosines, such as:
- Cocoyl sarcosine
- Lauroyl sarcosine
- Myristoyl sarcosine
- Oleoyl sarcosine
- Stearoyl sarcosine
What sets this compound apart is its specific fatty acyl chain length, which influences its surfactant properties and effectiveness in various applications. Each of these similar compounds has unique properties based on their fatty acyl chain length and structure .
Properties
IUPAC Name |
2-[hexadecanoyl(methyl)amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23/h3-17H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJOPDNPVFCNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4028-10-8 (hydrochloride salt) | |
Record name | Palmitoyl sarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00947022 | |
Record name | N-Hexadecanoyl-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2421-33-2 | |
Record name | Palmitoyl sarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hexadecanoyl-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-methylhexadecanamido)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALMITOYL SARCOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582FGY9ST2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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